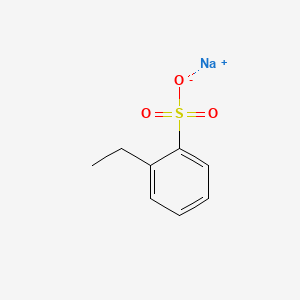

Sodium ethylbenzenesulphonate

Description

Contextualization within Aromatic Sulphonate Chemistry and Industrial Relevance

Sulphonated aromatic compounds, characterized by the presence of a sulfonic acid group (-SO3H) attached to an aromatic ring, are a cornerstone of the chemical industry. numberanalytics.comscribd.com The introduction of this functional group dramatically alters the physicochemical properties of the parent aromatic hydrocarbon, notably increasing its water solubility. mdpi.combritannica.com This characteristic is pivotal to their widespread industrial applications.

These compounds are integral to the production of detergents and surfactants, where they act as cleaning and wetting agents. scribd.comepfl.chechemi.com In the dye industry, the sulfonic acid group imparts water solubility to otherwise insoluble colorants, making them suitable for textile applications. numberanalytics.comwikipedia.org Furthermore, aromatic sulfonic acids serve as crucial intermediates in the synthesis of pharmaceuticals, including sulfa drugs. numberanalytics.comwikipedia.org They also function as effective catalysts in various organic reactions and are used in the manufacturing of ion-exchange resins for water treatment. numberanalytics.comgoogle.com

The synthesis of these compounds is typically achieved through aromatic sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group. scribd.comwikipedia.org Common sulfonating agents include sulfuric acid, sulfur trioxide, and chlorosulfuric acid. britannica.comwikipedia.org

The study of sodium ethylbenzenesulphonate is built upon a long history of research into its structural analogs, primarily linear alkylbenzene sulfonates (LAS). The development of synthetic detergents in the early 20th century, spurred by shortages of fats and oils during World Wars I and II, led to the extensive use of alkylbenzene sulfonates. scholarsresearchlibrary.comscholarsresearchlibrary.com Initially, these were branched-chain alkylbenzene sulfonates (BAS), which were later found to be poorly biodegradable, leading to environmental concerns. epfl.ch

This discovery prompted a shift in the 1960s to linear alkylbenzene sulfonates, which are more readily biodegradable. scholarsresearchlibrary.com LAS quickly became the dominant surfactant in household detergents globally. scholarsresearchlibrary.comscholarsresearchlibrary.com Research has extensively focused on the synthesis, properties, and environmental fate of various LAS compounds. This body of knowledge provides a foundational understanding for investigating the specific properties and potential applications of this compound, which can be considered a simpler structural model of these commercially significant surfactants.

Significance of this compound in Specialized Chemical Disciplines

This compound serves as a valuable model compound in the field of surfactant science. Surfactants are amphiphilic molecules, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of this compound, the ethylbenzene (B125841) group constitutes the hydrophobic tail, while the sodium sulphonate group is the hydrophilic head.

Its relatively simple and well-defined structure allows researchers to study fundamental surfactant behaviors, such as the reduction of surface tension and the formation of micelles, without the complexities introduced by longer or branched alkyl chains found in many commercial surfactants. Studies have demonstrated its effectiveness in reducing the surface tension of aqueous solutions and enhancing the solubility of hydrophobic compounds. This property is crucial in understanding how surfactants work in various applications, from detergents to drug delivery systems. nih.gov Furthermore, it has been used to investigate the formation of ion-associate phases in microextraction techniques, highlighting its role in developing advanced analytical methods. mdpi.com

In the realm of advanced organic synthesis, this compound and its parent acid are recognized for their utility. The sulfonate group is a good leaving group in nucleophilic substitution reactions, allowing for the synthesis of a variety of substituted benzenesulfonates. This reactivity makes it a useful intermediate in the preparation of more complex molecules.

Aromatic sulfonic acids, in general, are employed as catalysts in organic reactions due to their strong acidity and solubility in organic solvents. scribd.com The reversible nature of the sulfonation reaction is also strategically used in organic synthesis. wikipedia.org A sulfonic acid group can be introduced to protect a specific position on an aromatic ring from other electrophilic substitution reactions. wikipedia.org After serving its protective function, the group can be removed through desulfonation, restoring the original aromatic structure. wikipedia.org The ethyl group on this compound can also influence reaction kinetics through hydrophobic interactions.

Identification of Current Research Gaps and Emerging Opportunities in this compound Studies

While this compound is a well-characterized compound, there remain areas for further investigation. A significant portion of the existing research focuses on its role as a hydrotrope or a simple surfactant. There is an opportunity to explore its potential in more specialized applications, such as in the design of novel functional materials or as a component in advanced catalytic systems.

Further research could delve into the precise mechanisms by which it influences reaction rates and pathways in organic synthesis, potentially leading to the development of new synthetic methodologies. The self-aggregation properties of this compound in solution, confirmed by NMR studies, suggest potential applications in supramolecular chemistry and nanotechnology that are yet to be fully explored. Additionally, a more in-depth investigation into its interactions with biological macromolecules could uncover new possibilities in the field of biochemistry and drug delivery.

Structure

3D Structure of Parent

Properties

CAS No. |

30995-65-4 |

|---|---|

Molecular Formula |

C8H9NaO3S |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

sodium;2-ethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

UXDOVWDLXFKBOV-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Sodium Ethylbenzenesulphonate

Synthetic Pathways for the Preparation of Sodium Ethylbenzenesulphonate

The industrial synthesis of this compound primarily relies on the electrophilic aromatic substitution of ethylbenzene (B125841), followed by neutralization. However, ongoing research seeks to develop alternative pathways with improved selectivity, efficiency, and milder conditions.

The direct sulphonation of ethylbenzene with a suitable agent is the most common route to ethylbenzenesulphonic acid, the precursor to its sodium salt. This process is a fast, exothermic, liquid-liquid reaction. researchgate.net The kinetics are complex and highly dependent on the reaction conditions, but the reaction is generally considered to be first-order with respect to the aromatic compound. hithaldia.in

The reaction mechanism involves an electrophilic attack on the ethylbenzene ring. The ethyl group is an ortho-, para-directing activator. However, due to the steric hindrance imposed by the ethyl group, the substitution occurs preferentially at the para-position, leading to 4-ethylbenzenesulphonic acid as the major product. vut.cz The reaction is often a competitive consecutive process where the desired mono-sulphonated product can undergo further reaction to form di-sulphonated byproducts, such as 2,4-alkylbenzenedisulphonic acid. researchgate.net

| Sulfonating Agent | Yield (%) | Para:Ortho Ratio |

|---|---|---|

| Oleum (B3057394) (20% SO₃) | 88 | 95:5 |

| Gaseous SO₃ | 76 | 87:13 |

Data derived from a comparative study on sulfonating agents, indicating that oleum provides higher regioselectivity towards the para-isomer.

The kinetics of this heterogeneous reaction can be classified as fast and are sensitive to mixing efficiency. utwente.nl Inefficient mixing can lead to localized concentration and temperature gradients, promoting the formation of undesired consecutive products and lowering the selectivity for the mono-sulphonated isomers. researchgate.net

While direct sulphonation is prevalent, research into alternative methodologies aims to overcome challenges such as the use of harsh corrosive acids and the formation of byproducts.

Oxidative sulphonation represents an emerging strategy for forming C-S bonds. These methods often involve the activation of C-H bonds under oxidative conditions. While specific examples for the direct synthesis of this compound are not widely reported, systems such as those employing Cobalt(II) with Oxone are known to effectively oxidize C-H bonds in aqueous media, representing a potential pathway for future synthetic applications in aryl sulphonate synthesis. researchgate.net

Transition-metal catalysis offers a powerful alternative for the synthesis of aryl sulphonates and related compounds, often under milder conditions with high functional group tolerance. A notable example is the use of organobismuth catalysts to mediate the conversion of (hetero)aryl boronic acids into the corresponding aryl sulfonyl fluorides. mpg.de This methodology proceeds through canonical organometallic steps, including transmetalation and the insertion of sulfur dioxide into a Bi-C bond, while maintaining the Bi(III) oxidation state. mpg.de Other metals like palladium and gold have also been employed in catalytic C-S bond-forming reactions, highlighting the potential of organometallic chemistry to construct aryl sulphonate structures from various precursors. acs.orgacs.org

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing waste and energy consumption.

Key parameters for traditional batch synthesis include:

Temperature Control : Maintaining the reaction temperature at or below 100°C is crucial to prevent over-sulphonation and the formation of di-sulphonated derivatives.

Stoichiometry : A molar ratio of approximately 1:1.2 of ethylbenzene to sulfuric acid is often used to minimize byproducts.

Modern process intensification technologies offer significant improvements over conventional batch reactors. The use of microreactors or rotor-stator spinning disc reactors (SDR) has been shown to dramatically enhance performance. researchgate.net These technologies provide superior heat and mass transfer, which is critical for controlling fast, exothermic reactions like sulphonation. utwente.nl The intensified mixing minimizes localized hotspots and concentration gradients, thus increasing the selectivity towards the desired mono-sulphonated product and reducing the formation of impurities. researchgate.net

| Reactor Type | Reaction Time | Yield (%) |

|---|---|---|

| Batch Reactor | 6 hours | 82 |

| Microreactor | 45 minutes | 91 |

A comparison of solvent-free sulfonation in different reactor types, demonstrating the enhanced efficiency and yield achieved in a microreactor due to precise process control.

Studies using a spinning disc reactor for ethylbenzene sulphonation with fuming sulfuric acid confirmed that increasing the mixing intensity (rotational speed) consistently leads to a significant increase in selectivity towards the desired mono-sulfonated products. researchgate.netutwente.nl

Alternative Synthetic Routes to Aryl Sulphonates Applicable to Ethylbenzene Derivatives

Functionalization and Structural Modification of this compound

Once synthesized, the this compound molecule offers sites for further chemical modification, allowing for the creation of derivatives with tailored properties. The primary sites for functionalization are the ethyl group and the aromatic ring.

Modification of the Ethyl Group : The ethyl group can be targeted for oxidation. For instance, an artificial metalloenzyme has been shown to catalyze the hydroxylation of sodium 4-ethylbenzenesulphonate. researchgate.net In another example, a Co(II)-Oxone system was used to oxidize the ethyl group, converting the phenyl ring into a carboxylic acid group. researchgate.net

Modification of the Aromatic Ring : The aromatic ring can undergo further substitution. An extensive structure-activity relationship (SAR) study on a related aryl sulphonate ester scaffold demonstrated that introducing substituents at the 2-, 3-, and 4-positions of the benzene (B151609) ring could significantly alter its biological binding properties. nih.gov This indicates that the aromatic core of ethylbenzenesulphonate is amenable to further substitution to modulate its chemical or physical characteristics.

Modification via the Sulphonate Group : The sulphonate group itself can be used as a handle for creating more complex structures. For example, aryl sulphonates can be converted to aryl sulphonate esters. nih.govresearchgate.net These esters can then be incorporated into larger molecular architectures, such as modified polystyrenes, to create materials with specific thermal or lithographic properties. researchgate.net Furthermore, the C–O bond of aryl sulphonates is reactive and can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. acs.org

Aromatic Ring Functionalization Strategies (e.g., halogenation, nitration, alkylation)

The functionalization of the aromatic ring of sodium 4-ethylbenzenesulphonate is governed by the principles of electrophilic aromatic substitution. The ring possesses two substituents: an ethyl group, which is an activating ortho-, para-director, and a sulphonate group (-SO₃⁻), which is a deactivating meta-director. cymitquimica.comwikipedia.org The interplay of these electronic effects dictates the regioselectivity of substitution reactions. Given that the groups are para to each other, the positions ortho to the ethyl group (and meta to the sulphonate group) are the most likely sites for electrophilic attack.

Halogenation: Direct halogenation of this compound introduces halogen atoms onto the aromatic ring. Due to the directing effects of the existing substituents, incoming electrophiles like bromine (Br₂) or chlorine (Cl₂) would be directed to the positions ortho to the ethyl group.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key transformation for the synthesis of various intermediates. Modern methods allow for the nitration of aromatic compounds under specific conditions to achieve high regioselectivity. For instance, the nitration of p-ethylbenzenesulphonic acid using a mixture of nitric acid and sulphuric acid is a standard method for introducing a nitro group onto the ring. askfilo.com The ethyl group directs the substitution to its ortho position (C2 and C6), which is also the meta position relative to the deactivating sulphonate group.

Alkylation: Friedel-Crafts alkylation on a sulphonated benzene ring is generally challenging because the strongly electron-withdrawing sulphonic acid group deactivates the ring towards electrophilic substitution. pearson.com Therefore, a common strategy involves alkylating benzene first to form ethylbenzene, followed by sulphonation. pearson.com However, advanced catalytic systems may enable direct alkylation. For example, electrochemical methods have been developed for the arylation of benzylic C-H bonds, which could be adapted for similar transformations. rsc.org

Table 1: Aromatic Ring Functionalization Strategies

| Functionalization | Reagents & Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ | Sodium 2-bromo-4-ethylbenzenesulphonate | askfilo.com |

| Nitration | HNO₃, H₂SO₄ | Sodium 2-nitro-4-ethylbenzenesulphonate | askfilo.com |

| Alkylation (Friedel-Crafts) | R-X, AlCl₃ (on unsulphonated ring) | Challenging due to deactivating -SO₃H group. Typically performed before sulphonation. | pearson.com |

Side-Chain Modification and Elaboration Techniques

The ethyl group of this compound offers another site for chemical modification, particularly at the benzylic carbon (the carbon atom attached to the benzene ring). This position is activated towards various reactions due to the adjacent aromatic ring, which can stabilize reaction intermediates. libretexts.org

Oxidation: The ethyl side-chain can be oxidized to introduce oxygen-containing functional groups. The outcome of the oxidation depends on the strength and type of the oxidizing agent used.

Mild Oxidation: Catalytic oxidation of ethylbenzene and its derivatives can yield aryl ketones. For instance, manganese-catalyzed oxidation with hydrogen peroxide (H₂O₂) chemoselectively oxidizes the benzylic position to afford the corresponding acetophenone (B1666503) derivative. researchgate.netnih.gov Similarly, denitrifying bacteria can metabolize ethylbenzene to 1-phenylethanol (B42297) and acetophenone. nih.gov

Strong Oxidation: Treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under harsh conditions typically leads to the complete oxidation of the entire alkyl side-chain to a carboxylic acid group. libretexts.orgvedantu.com In the case of sodium 4-ethylbenzenesulphonate, this would yield 4-sulphobenzoic acid.

Halogenation: The benzylic position can be selectively halogenated under radical conditions. For example, visible-light-promoted methods can convert ethylbenzene derivatives into the corresponding benzyl (B1604629) bromides, which are versatile synthetic intermediates. lookchem.comresearchgate.net These methods often offer high selectivity for the benzylic C-H bond over other positions. wisc.edu

Table 2: Side-Chain Modification Techniques

| Modification | Reagents & Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Mild Oxidation | Mn catalyst, H₂O₂ | Sodium 4-(1-acetyl)benzenesulphonate (an acetophenone derivative) | nih.gov |

| Strong Oxidation | KMnO₄, heat | 4-Sulphobenzoic acid | libretexts.orgvedantu.com |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Sodium 4-(1-bromoethyl)benzenesulphonate | lookchem.com |

Derivatization of the Sulphonate Moiety for Enhanced Reactivity

The sodium sulphonate group (-SO₃Na) is relatively unreactive in its salt form. To enhance its reactivity for further transformations, it is commonly converted into more reactive intermediates, most notably sulphonyl chlorides. mdma.ch

Conversion to Sulphonyl Chloride: The most crucial derivatization of this compound is its conversion to 4-ethylbenzenesulphonyl chloride. This is typically achieved by reacting the sodium salt or the corresponding sulphonic acid with a chlorinating agent. lookchem.com Common reagents for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and chlorosulphonic acid (ClSO₃H). wikipedia.orgorgsyn.org Milder, more modern reagents like triphenylphosphine (B44618) dichloride (Ph₃P·Cl₂) can also be used under neutral conditions. mdma.ch

Reactions of Sulphonyl Chloride: Once formed, 4-ethylbenzenesulphonyl chloride is a highly valuable electrophilic reagent. wikipedia.org It readily reacts with various nucleophiles to form a range of derivatives:

Sulphonamides: Reaction with primary or secondary amines yields N-substituted sulphonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds. organic-chemistry.orgtiwariacademy.com

Sulphonate Esters: Reaction with alcohols or phenols in the presence of a base produces sulphonate esters. wikipedia.orggoogle.com

Sulphinates: Reduction of the sulphonyl chloride, for example with sodium sulphite, can yield the corresponding sodium 4-ethylbenzenesulphinate, which is another useful synthetic intermediate. rsc.org

In some cases, the sulphonate group itself can act as a leaving group in nucleophilic substitution reactions to form diverse substituted benzenesulphonates.

Table 3: Derivatization of the Sulphonate Moiety

| Reaction | Starting Material | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Chlorination | Sodium 4-ethylbenzenesulphonate | PCl₅ or SOCl₂ | 4-Ethylbenzenesulphonyl chloride | wikipedia.orgorgsyn.org |

| Amidation | 4-Ethylbenzenesulphonyl chloride | Amine (R-NH₂) | N-Alkyl/Aryl-4-ethylbenzenesulphonamide | tiwariacademy.com |

| Esterification | 4-Ethylbenzenesulphonyl chloride | Alcohol (R-OH), base | Alkyl/Aryl 4-ethylbenzenesulphonate | wikipedia.org |

| Reduction | 4-Ethylbenzenesulphonyl chloride | Na₂SO₃, NaHCO₃, H₂O | Sodium 4-ethylbenzenesulphinate | rsc.org |

Fundamental Chemical Reactivity and Mechanistic Investigations of Sodium Ethylbenzenesulphonate

Reaction Pathways Involving the Sulphonate Group

The sulphonate group (–SO₃⁻) is a key functional moiety in sodium ethylbenzenesulphonate, dictating a significant portion of its chemical behavior. This group is characterized by a sulfur atom in a high oxidation state, bonded to three oxygen atoms and a carbon atom of the ethylbenzene (B125841) ring. The delocalization of the negative charge across the three oxygen atoms renders the sulphonate anion a very stable species and an excellent leaving group, which is fundamental to its reactivity.

Nucleophilic Substitution Reactions at the Sulphur Center

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and in the context of this compound, they can theoretically occur at the electrophilic sulfur atom of the sulphonate group. wikipedia.org In these reactions, a nucleophile—an electron-rich species—attacks the sulfur atom, leading to the displacement of a leaving group. However, for arylsulphonates, direct nucleophilic attack on the sulfur center is less common compared to substitution at the aromatic carbon. The stability of the sulfonate anion makes it an exceptional leaving group, a property more frequently exploited in substitution reactions where the entire group departs from the aromatic ring. youtube.com

The general mechanism for a nucleophilic substitution reaction involves the attack of a nucleophile, resulting in the formation of a new bond and the cleavage of the bond to the leaving group. wikipedia.org Two primary mechanisms are the Sₙ1, a two-step process involving a carbocation intermediate, and the Sₙ2, a single-step concerted process. libretexts.orgchemguide.co.uk For reactions at the sulfur center of an arylsulphonate, a concerted (Sₙ2-like) or an addition-elimination mechanism would be more plausible.

While direct substitution at the sulfur of this compound itself is not extensively documented in common synthetic applications, the principles govern the reactivity of related sulfonyl compounds. For instance, sulfonyl chlorides readily undergo nucleophilic substitution where chloride is the leaving group. In the case of the sulphonate ester, the aryloxy or alkoxy group would be the leaving group.

Desulphonation Processes: Kinetics and Catalytic Aspects

Desulphonation is the reverse reaction of sulphonation, involving the removal of the –SO₃H group from an aromatic ring. This process is typically achieved by heating the sulphonic acid in the presence of a dilute acid catalyst. The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, replacing the sulphonate group.

Research on the desulphonation of benzenesulfonic acid and toluenesulfonic acids in aqueous sulfuric acid provides insight into the kinetics applicable to this compound. researchgate.net The reaction is found to be first-order with respect to the sulphonic acid. researchgate.net The rate of desulphonation is significantly influenced by temperature and the concentration of the acid catalyst. researchgate.net

Table 1: Kinetic Parameters for Desulphonation of Isomeric Toluenesulfonic Acids

| Parameter | p-Toluenesulfonic Acid | o-Toluenesulfonic Acid |

|---|---|---|

| Temperature Range (°C) | 120-155 | 120-155 |

| Sulfuric Acid Conc. (wt-%) | 65-85 | 65-85 |

| Activation Energy (kcal/mol) | 27-30 | 27-30 |

Data adapted from a kinetic study on toluenesulfonic acids, expected to be comparable for ethylbenzenesulphonate. researchgate.net

The mechanism suggests that the reaction proceeds through a Wheland-type intermediate, which is characteristic of electrophilic aromatic substitutions. researchgate.net The rate constants for the desulphonation step, when corrected for the competing re-sulphonation reaction, show a clear increase with rising acid concentration and temperature. researchgate.net

Catalytic aspects of desulphonation also extend to biological systems. Certain microorganisms have demonstrated the ability to desulphonate aromatic compounds. For example, Rhodococcus opacus ISO-5 has been shown to remove sulphonate groups from related surfactant molecules under sulfate-limiting conditions. asm.org This biocatalytic desulphonation is mediated by monooxygenase enzyme systems and represents an environmentally significant pathway for the degradation of arylsulphonates. asm.org

Photochemical Reactivity of the Sulphonate Anion

The photochemical behavior of arylsulphonates involves the absorption of light, typically in the UV spectrum, which can lead to the cleavage of the carbon-sulfur (C–S) bond. This process generates highly reactive intermediates, such as aryl radicals and sulfonyl radicals. nih.govresearchgate.net The specific reaction pathway can be influenced by the solvent environment. nih.govresearchgate.net

In organic solvents, the photochemical reaction of related compounds like arylazo sulfonates tends to proceed via a homolytic cleavage of the N–S bond, ultimately producing an aryl radical. nih.govresearchgate.net This aryl radical can then participate in various subsequent reactions, including arylation of other molecules. researchgate.net

In contrast, in aqueous media, a photoheterolysis pathway may be favored, leading to the formation of a reactive aryl cation. nih.govresearchgate.net The quantum yield of these photochemical reactions, a measure of their efficiency, can be quite high, indicating that these are significant reaction pathways upon irradiation. nih.gov

The general scheme for the photochemical cleavage of an arylsulphonate can be represented as:

Ar–SO₃⁻ + hν → [Ar–SO₃⁻]* → Ar• + •SO₃⁻

This generation of radical species underpins the use of related sulfonium (B1226848) salts and arylazo sulfones in photoinduced, catalyst-free C-H arylation reactions, where UV light is used to disrupt the C–S bond. d-nb.infonih.gov The ethylbenzenesulphonate anion could potentially undergo similar photochemical transformations, providing a pathway to ethylphenyl radicals.

Aromatic Ring Reactivity and Transformations

Oxidative Transformations of the Ethylbenzene Moiety

The ethylbenzene portion of the molecule can undergo oxidative reactions, particularly at the alkyl side chain, which is a common transformation for alkylbenzenes. libretexts.org

The ethyl group attached to the benzene (B151609) ring can be selectively oxidized to a carboxylic acid group. This reaction typically requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones Reagent), under heating. libretexts.org A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.org Since the ethyl group has two benzylic hydrogens, it is readily susceptible to this oxidation.

The reaction proceeds by converting the entire alkyl side chain into a carboxyl group, irrespective of the chain's length. libretexts.org For this compound, this would result in the formation of a sulphonated benzoic acid derivative.

Table 2: Conditions for Selective Side-Chain Oxidation of Alkylbenzenes

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Ethylbenzene | KMnO₄ / H₂O, NaOH | Heat, then H₃O⁺ | Benzoic Acid |

| p-Xylene | Ag/SiO₂ / O₂ | Solvent-free, Heat | p-Toluic Acid |

This table presents general conditions for the oxidation of related alkylbenzenes. libretexts.orgdesy.de

The mechanism is believed to involve a radical chain process, where the benzylic C-H bond is initially broken. libretexts.org The resulting benzylic radical is stabilized by resonance with the aromatic ring, which explains the high reactivity of this position. libretexts.org Catalytic systems, often employing transition metals, can also promote the selective side-chain oxidation of alkyl aromatics using molecular oxygen as the oxidant, which follows a similar radical chain mechanism. desy.de

Mechanisms of Ring-Opening and Degradation in Model Systems

The degradation of this compound, a member of the linear alkylbenzene sulphonate (LAS) family, primarily occurs through aerobic biodegradation by microbial communities. nih.govrdd.edu.iq While specific mechanistic studies focusing solely on the ethyl-substituted variant are limited, the general pathway for LAS degradation is well-established and proceeds through several key steps. researchgate.netresearchgate.net

The process is initiated by the terminal oxidation of the alkyl chain, followed by desulphonation and subsequent cleavage of the aromatic ring. nih.govresearchgate.net The biodegradation pathway for the alkyl chain typically begins with ω-oxidation at the terminal methyl group, followed by sequential β-oxidation, which shortens the alkyl chain. researchgate.net

Once the alkyl chain is sufficiently degraded, specialized enzymatic activities within microbial communities target the aromatic nucleus. nih.gov This leads to the cleavage of the benzene ring, a critical step in the ultimate mineralization of the compound. nih.govnih.gov Studies on LAS in natural waters have shown that the mineralization of the benzene ring can occur rapidly, with half-lives observed to be less than a day in environments with adapted microbial populations. nih.gov The complete biodegradation involves the conversion of the sulphonate group to inorganic sulphate and the oxidation of the aromatic ring, ultimately yielding carbon dioxide and water. rdd.edu.iq

Electrophilic Aromatic Substitution on Substituted Ethylbenzenesulphonates

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The ethylbenzenesulphonate ring contains two directing groups: the ethyl group (-CH₂CH₃) and the sulphonate group (-SO₃⁻). These substituents profoundly influence the rate and regioselectivity of subsequent substitution reactions by altering the electron density of the aromatic ring. wikipedia.orglibretexts.org

The ethyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. latech.edu This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups." wikipedia.org The ethyl group directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orgyoutube.com

Conversely, the sulphonate group is a strongly electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms. This effect removes electron density from the π system of the ring, decreasing its nucleophilicity and making it less reactive towards electrophiles. Therefore, the sulphonate group is a "deactivating group." wikipedia.org It directs incoming electrophiles to the meta position. wikipedia.org

When both groups are present on the ring, as in ethylbenzenesulphonate, their directing effects are competitive. The activating, ortho-, para-directing ethyl group and the deactivating, meta-directing sulphonate group will guide the position of a new substituent. The outcome of an EAS reaction on this molecule depends on the specific reaction conditions and the nature of the electrophile, but the positions activated by the ethyl group (ortho, para) are deactivated by the sulphonate group, and the position directed by the sulphonate group (meta) is less activated by the ethyl group, leading to complex product mixtures or requiring specific synthetic strategies.

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | Electron-Donating (Inductive) | Activating | Ortho, Para |

| Sulphonate (-SO₃⁻) | Electron-Withdrawing (Resonance/Inductive) | Deactivating | Meta |

Interfacial Chemistry and Adsorption Phenomena

Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces

This compound is an anionic surfactant, a class of molecules widely used to modify interfacial properties. nih.govdur.ac.uk Its amphiphilic structure, consisting of a hydrophobic ethylbenzene "tail" and a hydrophilic sulphonate "head," dictates its behavior at interfaces. ijsr.net

At a solid-liquid interface, the adsorption mechanism depends on the nature of the solid surface. On a hydrophobic (nonpolar) surface submerged in water, adsorption is primarily driven by hydrophobic interactions between the ethylbenzene tail and the surface. bohrium.com This process is energetically favorable as it removes the hydrophobic tail from contact with water. The hydrophilic sulphonate head group remains oriented towards the aqueous phase. researchgate.net For charged surfaces, such as alumina (B75360) or silica (B1680970), electrostatic interactions also play a crucial role. nih.gov For instance, the adsorption of anionic surfactants on positively charged surfaces is initially highly exothermic due to strong electrostatic attraction. nih.gov

At a liquid-liquid interface, such as an oil-water boundary, this compound molecules orient themselves to minimize unfavorable interactions. The hydrophobic ethylbenzene tail partitions into the nonpolar oil phase, while the hydrophilic sulphonate head remains in the aqueous phase. This arrangement lowers the interfacial tension between the two immiscible liquids. bohrium.com

Self-Assembly and Aggregation Behavior in Aqueous Solutions

In aqueous solutions, surfactant molecules like this compound exhibit a phenomenon known as self-assembly. At low concentrations, they exist as individual molecules (monomers). However, above a specific concentration, known as the Critical Micelle Concentration (CMC), they spontaneously aggregate to form structures called micelles. acs.orgwhiterose.ac.uk This process is driven by the hydrophobic effect; the hydrophobic tails cluster together in the core of the micelle, minimizing their contact with water, while the hydrophilic heads form the outer shell, interacting with the surrounding water. researchgate.net

The CMC is a key parameter characterizing a surfactant's efficiency. For linear alkylbenzene sulphonates, the CMC decreases as the length of the alkyl chain increases, reflecting the increased hydrophobicity. researchgate.net The aggregation number, which is the average number of surfactant molecules in a micelle, is another important characteristic. For alkylbenzene sulphonates, the aggregation number tends to increase with the length of the alkyl chain. acs.orgnih.gov

| Compound | Alkyl Chain Length | Approximate CMC (mM) | Approximate Aggregation Number |

|---|---|---|---|

| Sodium Octylbenzene Sulphonate | 8 | ~10-15 | ~30-40 |

| Sodium Dodecylbenzene Sulphonate | 12 | ~1-2 | ~50-60 |

Influence of Electrolytes and Co-solutes on Interfacial Behavior

The interfacial and aggregation behavior of ionic surfactants like this compound is highly sensitive to the presence of electrolytes (salts) and co-solutes in the aqueous solution.

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant typically leads to a decrease in the CMC. jcsp.org.pkput.ac.ir The added cations (e.g., Na⁺) can screen the electrostatic repulsion between the negatively charged sulphonate head groups in the micelle. put.ac.ir This reduced repulsion allows micelles to form more easily, i.e., at a lower surfactant concentration. researchgate.net Divalent cations like Ca²⁺ are even more effective at screening charge and can significantly lower the CMC and promote the growth of micelles into larger, more complex aggregates like cylindrical micelles or vesicles. acs.orgwhiterose.ac.ukmdpi.com

The effect of electrolytes on the CMC of anionic surfactants is well-documented. For example, the addition of salts to solutions of sodium dodecyl sulphate (SDS), a related anionic surfactant, demonstrates this principle clearly.

| NaCl Concentration (M) | CMC of SDS (mM) |

|---|---|

| 0.00 | 8.1 |

| 0.01 | 5.5 |

| 0.05 | 2.6 |

| 0.10 | 1.5 |

Note: Data for Sodium Dodecyl Sulphate (SDS) is provided to illustrate the general principle of electrolyte influence on anionic surfactants. put.ac.irresearchgate.netjsirjournal.comacs.org

Co-solutes, such as alcohols or other organic molecules, can also significantly alter the aggregation behavior. These molecules can partition between the bulk aqueous phase and the micelles. Depending on their structure, they can either be incorporated into the micelle structure, affecting its size and shape, or they can modify the solvent properties of water, which in turn influences the hydrophobic effect that drives micellization. jsirjournal.com

Advanced Functional Applications in Chemical and Material Science Research

Role in Polymerization and Polymer Science

Sodium ethylbenzenesulphonate, a type of alkyl benzene (B151609) sulfonate, serves multiple functions in the field of polymer science, primarily stemming from its amphiphilic nature as a surfactant. Its applications range from stabilizing polymer dispersions to influencing the final properties of polymeric materials.

This compound is utilized as an emulsifier in emulsion polymerization, a process where monomers are converted into polymer particles within an aqueous dispersion. chempoint.com Its primary role is to ensure the colloidal stability of the resulting latex. pcc.eu As an anionic surfactant, it adsorbs onto the surface of the polymer particles as they form. pcc.eu This creates a layer of negative charges around each particle. pcc.eu

The stabilization mechanism is predominantly electrostatic; the negatively charged surfaces of the polymer particles repel each other, creating an energy barrier that prevents them from agglomerating or coagulating. pcc.eu This electrostatic repulsion is crucial for maintaining a stable, finely dispersed latex during polymerization, transport, and storage. pcc.eu Surfactants like this compound are particularly effective in the initial nucleation stage of polymerization, where they help control the formation of new polymer particles. pcc.eu

Table 1: Role of this compound in Emulsion Polymerization

| Feature | Description | Research Finding |

| Primary Function | Emulsifier / Stabilizer | Provides electrostatic stabilization to polymer particles in aqueous dispersions. pcc.eu |

| Mechanism of Action | Electrostatic Repulsion | Adsorbs on polymer particles, creating a surface charge that prevents agglomeration. pcc.eu |

| Impact on Latex | Stability | Enhances colloidal stability during polymerization and storage. pcc.eugoogle.com |

| Compatibility | Broad | Compatible with a wide range of monomer systems like acrylics, styrene-acrylics, and vinyls. pcc.euunivarsolutions.com |

| Synergistic Use | Co-emulsifier | Often used with nonionic surfactants to improve mechanical and freeze-thaw stability. pcc.eu |

While primarily used as a non-covalently bound surfactant, the incorporation of sulfonate functionalities directly into the polymer backbone represents an advanced strategy for creating functional polymers. Specialty monomers containing sulfonate groups, known as polymerizable co-stabilizers or "surfmers," can be employed in polymerization. univarsolutions.com These monomers participate in the polymerization reaction, permanently anchoring the stabilizing functional group to the polymer chain.

The use of such co-monomers can reduce the total amount of surfactant needed, which in turn enhances properties of the final polymer film, such as improved water resistance and reduced foaming, as there is less free surfactant to leach out over time. univarsolutions.commdpi.com Although this compound itself is not a polymerizable monomer, its chemical structure is foundational to the design of vinyl-functionalized sulfonated monomers used for this purpose. The synthesis of polymers with integrated sulfonate groups is a key method for developing materials with tailored properties for specific applications. ntu.edu.sgresearchgate.net

As a surfactant in emulsion polymerization, this compound has a significant influence on the morphology and microstructure of the resulting polymer particles. The concentration and efficiency of the surfactant directly affect the particle nucleation process, which in turn determines the final particle size and size distribution of the latex. univarsolutions.com

An efficient emulsifier like this compound can lead to the formation of a larger number of smaller polymer particles. pcc.eu This is because the surfactant stabilizes a greater surface area, allowing more particles to nucleate and grow without coalescing. pcc.eu The ability to control particle size is critical, as it impacts the physical properties of the latex, such as its viscosity and film-forming characteristics. chempoint.com For instance, certain highly efficient emulsifiers can be used to achieve nano-sized particles in acrylic and styrene-acrylic latex systems. univarsolutions.com The final arrangement and characteristics of the polymer chains within these particles are thus influenced by the stabilization conditions provided by the surfactant during their formation.

In polyelectrolyte systems, such as a latex stabilized by this compound, the behavior of the counterion (Na+) is of significant scientific interest. The negatively charged sulfonate groups (-SO₃⁻) are fixed to the surface of the polymer particles, while the positively charged sodium ions (Na+) are mobile in the surrounding aqueous phase. researchgate.net

Contributions to Catalysis and Reaction Engineering

The surfactant properties of this compound also lend it to applications in catalysis, particularly in multiphase reaction systems.

This compound can function as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. dntb.gov.ua The surfactant molecule acts as a carrier for one of the reactants, typically the one in the aqueous phase, transporting it across the phase boundary into the organic phase where the reaction can occur.

For example, in a reaction between an organic-insoluble nucleophile (like a sodium salt) and an organic-soluble substrate, the this compound can form an ion pair with the cation (Na+), allowing the associated anion to be carried into the organic phase. This mechanism increases the reaction rate by bringing the reactants together. This principle is applied in various chemical syntheses, such as benzoylation and other nucleophilic substitution reactions. dntb.gov.ua The use of surfactants in this context is a key aspect of reaction engineering for multiphase systems, enhancing reaction kinetics and enabling reactions that would otherwise be impractically slow. iitism.ac.in

Table 2: Application in Catalytic Systems

| Catalysis Type | Role of this compound | Mechanism | Example Application Area |

| Phase-Transfer Catalysis | Component of the catalytic system | Acts as a vehicle to transport a reactant across the interface of two immiscible liquids (e.g., water and oil). | Facilitating reactions between aqueous-phase salts and organic-phase substrates. dntb.gov.ua |

Use as a Component in Homogeneous and Heterogeneous Catalytic Systems

Role in Oxidative Aromatic Cracking Reactions

Currently, there is a lack of specific research literature detailing the direct application of this compound in oxidative aromatic cracking reactions. This area of catalysis is crucial for breaking down complex aromatic compounds into more valuable, smaller molecules. Catalytic cracking processes often rely on acidic catalysts to facilitate the cleavage of carbon-carbon bonds. While aryl sulfonic acids are known for their acidic properties, the specific role and efficacy of their sodium salts, such as this compound, in promoting oxidative cracking of aromatic compounds have not been extensively investigated. The presence of the sulphonate group could potentially influence the interaction of aromatic substrates with catalytic surfaces, but further research is required to substantiate this.

Co-catalytic Effects in Organic Transformations

The potential of this compound to act as a co-catalyst in organic transformations is an area that warrants further investigation. Generally, aryl sulfonic acids have been shown to be effective catalysts in various organic reactions due to their Brønsted acidity. mst.eduresearchgate.net For instance, they have been successfully employed in the hydrolysis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), exhibiting higher reaction rates than mineral acids such as sulfuric acid. mst.eduresearchgate.net This enhanced activity is attributed to the improved affinity of the aryl sulfonic acid catalysts for the polymer surface. mst.eduresearchgate.net

While these studies focus on the acidic form, the sodium salt, this compound, could potentially exhibit co-catalytic effects through different mechanisms, such as influencing the polarity of the reaction medium or acting as a phase-transfer catalyst. wikipedia.org In phase-transfer catalysis, a catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate. wikipedia.orgprinceton.edu Given its amphiphilic nature, with a hydrophobic ethylbenzene (B125841) group and a hydrophilic sulphonate group, this compound could potentially facilitate the interaction of reactants across different phases. However, specific studies demonstrating the co-catalytic effects of this compound in organic transformations are not yet prevalent in the scientific literature.

Design of Functionalized Supports for Immobilized Catalysts

The functionalization of support materials with specific chemical groups is a key strategy in the development of robust and efficient immobilized catalysts. Sulphonate-functionalized materials have been explored for this purpose. For example, poly(sodium styrene (B11656) sulfonate) has been used to stabilize graphene supports for platinum nanoparticles, enhancing their catalytic activity and stability in methanol (B129727) oxidation. rsc.org The sulphonate groups in this context help in preventing the aggregation of graphene sheets and in binding the platinum nanoparticles. rsc.org

Theoretically, this compound could be used to functionalize various support materials, such as silica (B1680970) or polymers. researchgate.net The ethylbenzene group could provide a point of attachment to the support, while the sulphonate group could serve as an anchoring site for catalytically active metal species or as a Brønsted acid site after protonation. This approach could lead to the development of heterogeneous catalysts with improved performance and reusability. researchgate.net However, specific examples of the use of this compound in the design of functionalized supports for immobilized catalysts are not widely reported.

Mechanistic Insights into Catalytic Reactions Involving Sulphonates

Understanding the reaction mechanisms is crucial for the rational design of catalysts. For reactions involving sulphonates, the mechanism can vary depending on the specific reaction conditions and the structure of the sulphonate compound. The hydrolysis of sulphonate esters, for instance, has been a subject of debate, with evidence supporting both stepwise addition-elimination and concerted mechanisms. acs.org

In the context of catalysis, the sulphonate group can participate in reactions in several ways. In its protonated form (sulfonic acid), it acts as a Brønsted acid, donating a proton to facilitate acid-catalyzed reactions. The mechanism of acid-catalyzed hydrolysis of esters by aryl sulfonic acids, for example, involves the protonation of the carbonyl oxygen of the ester by the sulfonic acid, making the carbonyl carbon more susceptible to nucleophilic attack by water. mst.eduresearchgate.net

For sulphonate salts like this compound, the mechanistic role would be different. In non-polar solvents, it can form ion pairs that can influence the distribution of reactants and catalysts between phases. In micellar catalysis, the aggregation of surfactant molecules like sodium alkylbenzene sulphonates into micelles can create microenvironments that alter reaction rates and selectivity. mdpi.comrsc.org The hydrophobic core of the micelles can solubilize non-polar reactants, while the ionic head groups at the micelle-water interface can interact with polar reagents and catalysts. mdpi.com While these general mechanistic principles of sulphonate involvement in catalysis are established, detailed mechanistic studies specifically involving this compound in catalytic reactions are scarce.

Applications in Advanced Separation and Extraction Technologies

This compound has demonstrated significant utility in the field of advanced separation and extraction, particularly in the development of innovative microextraction methodologies. Its role is central to the formation of ion-associate phases, which serve as effective media for the extraction of various organic compounds from aqueous samples.

Role in Ion-Associate Phase (IAP) Microextraction Methodologies

Ion-Associate Phase (IAP) microextraction is a technique that involves the in-situ formation of a water-immiscible liquid phase through the interaction of a cationic and an anionic species in an aqueous solution. mst.edu this compound (NaEBS), as an organic anion source, plays a crucial role in this process when combined with an organic cation, such as benzethonium (B1203444) chloride (BenCl). mst.edu

The formation of the IAP is governed by the concentrations of the constituent ions. An ion-associate is formed when the product of the concentrations of the ethylbenzenesulphonate anion (EBS⁻) and the benzethonium cation (Ben⁺) exceeds the solubility product. mst.edu For an effective extraction phase to form, the concentration of NaEBS typically needs to be significantly higher than that of the cationic partner. mst.edu Research has shown that the highest extraction efficiency for polycyclic aromatic hydrocarbons (PAHs) was achieved when the amount of NaEBS was 40 times greater than that of BenCl. mst.edu

The IAP formed by NaEBS and BenCl has proven to be an excellent extraction medium with a low environmental impact. mst.edu This in-situ solvent formation allows for the microextraction of various pollutants from water samples, including PAHs, estrogens, and pesticides. mst.edu The hydrophobicity of the target analyte plays a key role, with more hydrophobic compounds being more readily extracted into the IAP. mst.edu

Table 1: Optimal Conditions for IAP Microextraction of PAHs using NaEBS and Benzethonium Chloride (BenCl)

| Parameter | Optimal Condition | Finding |

|---|---|---|

| Molar Ratio (NaEBS:BenCl) | 40:1 | Maximizes the extraction of polycyclic aromatic hydrocarbons (PAHs). mst.edu |

| Concentration of BenCl | Varies | Ion associates form when the product of [EBS⁻] and [Ben⁺] is greater than the solubility product. mst.edu |

| Concentration of NaEBS | In excess of BenCl | A higher concentration of NaEBS relative to BenCl is necessary for the formation of a stable ion-associate phase. mst.edu |

| Analyte Property | Higher Hydrophobicity | Facilitates more efficient extraction into the Ion-Associate Phase. mst.edu |

This table summarizes the key findings from a study on the in-situ formation of an ion-associate phase for microextraction, highlighting the critical role of the concentration ratio of this compound to the cationic partner.

Development of Novel Solvents and Extraction Media

The principles underlying IAP microextraction contribute to the broader development of novel solvents and extraction media. The in-situ formation of a micro-liquid phase from an aqueous solution by mixing organic cations and anions, such as in the case of this compound and benzethonium chloride, is a promising approach in separation science. mst.edu This method is an alternative to traditional liquid-liquid extraction, which often uses volatile and environmentally harmful organic solvents. wikipedia.orglibretexts.orglibretexts.org

The extraction media formed through ion association are a type of ionic liquid or deep eutectic solvent, which are known for their negligible vapor pressure and tunable properties. wikipedia.orgmdpi.com By carefully selecting the cationic and anionic components, the properties of the resulting extraction phase can be tailored for the selective extraction of specific analytes. mdpi.com

While much of the research in this area has focused on imidazolium-based ionic liquids, the use of readily available and less expensive components like this compound offers a cost-effective alternative. wikipedia.orgmdpi.com The development of these novel solvents is driven by the need for greener and more efficient extraction techniques in analytical chemistry. scilit.com The ability to form an effective extraction phase in-situ from aqueous solutions simplifies the extraction procedure and minimizes waste. mst.edu

Further research into the combinations of different organic anions and cations, including derivatives of this compound, could lead to the development of a wide range of task-specific extraction media for various analytical and industrial applications.

Fundamental Studies of Partitioning Phenomena

The amphiphilic nature of this compound makes it a compound of interest in fundamental studies of partitioning phenomena, particularly in its capacity as a hydrotrope. Hydrotropes are a class of compounds that, at high concentrations, enhance the solubility of poorly soluble solutes in water. This phenomenon is distinct from micellar solubilization, as hydrotropes can function at concentrations below the critical micelle concentration (CMC).

Research into related short-chain alkylbenzene sulfonates, such as sodium cumene (B47948) sulfonate and sodium xylene sulfonate, has provided insights into the mechanisms by which these compounds influence partitioning. These studies suggest that hydrotropes form dynamic, loosely-ordered aggregates in aqueous solutions. When a sparingly soluble organic compound is introduced, it can partition into the hydrophobic domains of these hydrotropic aggregates, thereby increasing its apparent solubility in the aqueous phase. This process is often described as co-aggregation.

In the context of this compound, its ethyl group on the benzene ring contributes to its hydrophobic character, enabling it to interact with non-polar solutes. The highly polar sulfonate group ensures its water solubility and drives the formation of aggregates. The partitioning behavior of a solute in a system containing this compound can be quantified by the partition coefficient, which describes the equilibrium distribution of the solute between the aqueous phase and a coexisting organic or aggregated phase.

Studies on the cooperative association of similar p-alkylbenzene sulfonates at liquid-liquid interfaces, such as the water/chloroform interface, further illuminate the role of these molecules in partitioning. It has been observed that even small amphiphilic counterions like 4-ethylbenzenesulfonate (B229782) can induce a cooperative effect in their association with polyelectrolytes at such interfaces. This indicates that this compound can play a significant role in altering the distribution of charged and uncharged species between immiscible liquid phases, a fundamental aspect of extraction and separation processes.

The table below summarizes the key characteristics of hydrotropes relevant to partitioning phenomena, with inferred properties for this compound based on the behavior of analogous compounds.

| Property | Description | Relevance to this compound |

| Minimum Hydrotrope Concentration (MHC) | The concentration at which a significant increase in the solubility of a solute is observed. | Expected to have a characteristic MHC for specific solutes, influencing its effectiveness in partitioning-based applications. |

| Aggregation Behavior | Formation of non-covalent, dynamic, and often non-micellar aggregates in solution. | Likely forms aggregates that provide a hydrophobic microenvironment for the partitioning of non-polar molecules. |

| Co-aggregation | The interaction and aggregation of the hydrotrope with the solute molecules. | The ethylbenzene moiety is expected to interact with hydrophobic solutes, leading to co-aggregation and enhanced aqueous solubility. |

| Interfacial Activity | The tendency to accumulate at the interface between two immiscible phases. | Can modify the properties of liquid-liquid interfaces, influencing the partitioning of solutes across the boundary. |

Integration into Materials Science and Nanotechnology

The unique properties of this compound also lend themselves to innovative applications in materials science and nanotechnology, from the directed assembly of complex structures to the stabilization of nanoscale materials.

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The self-assembly of amphiphilic molecules like this compound into organized structures is a cornerstone of this field.

Similar to other anionic surfactants, such as linear alkylbenzene sulfonates (LAS), this compound is expected to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles are thermodynamically stable aggregates where the hydrophobic ethylbenzene tails are sequestered from the water, forming a core, while the hydrophilic sulfonate headgroups are exposed to the aqueous environment.

The geometry of these self-assembled structures can be influenced by various factors, including concentration, temperature, and the presence of electrolytes. For instance, studies on LAS have shown that at low concentrations, spherical micelles are formed. As the concentration increases or with the addition of salt, these can transition into more complex structures like cylindrical micelles and even multilamellar vesicles. This tunable self-assembly is critical for creating structured materials with specific properties. While specific studies on the self-assembly of pure this compound are not widely documented in publicly available literature, the principles governing related surfactants strongly suggest a similar capacity for forming diverse supramolecular assemblies.

Furthermore, the ability of benzenesulfonate (B1194179) derivatives to form more complex, ordered structures has been demonstrated. For example, a modified sodium benzenesulfonate has been shown to form a self-assembling linear polymeric array through coordination with sodium ions and water molecules. This highlights the potential of the benzenesulfonate moiety to act as a building block for more intricate supramolecular architectures.

The synthesis and application of nanomaterials often face the challenge of aggregation, where the high surface energy of nanoparticles leads them to clump together, diminishing their unique properties. Surfactants play a crucial role in overcoming this issue by adsorbing onto the nanoparticle surface, providing stability through electrostatic and/or steric repulsion.

As an anionic surfactant, this compound can be an effective dispersing and stabilizing agent for a variety of nanomaterials in aqueous media. The mechanism of stabilization involves the adsorption of the ethylbenzenesulphonate molecules onto the nanoparticle surface, likely with the hydrophobic ethylbenzene group anchoring to the material and the negatively charged sulfonate group extending into the surrounding water. This creates a net negative charge on the surface of the nanoparticles, leading to electrostatic repulsion between them and preventing agglomeration.

The effectiveness of sulfonate-based surfactants in this role is well-established. For example, sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant for the stabilization of various nanoparticles. Moreover, novel approaches have utilized monomers with alkyl sulfonate functionality to create stable, surfactant-free nanoparticle dispersions, where the stabilizing group is an integral part of the polymer nanoparticle itself. This underscores the utility of the sulfonate group in imparting stability to nanoscale systems. The relatively simple structure of this compound makes it a potentially cost-effective and efficient option for the dispersion and stabilization of a range of nanomaterials during their synthesis and in their final formulations.

The development of advanced energy storage systems, such as sodium-ion batteries (SIBs), is a critical area of materials science research. The electrolyte is a key component of these batteries, responsible for transporting ions between the anode and cathode. The properties of the electrolyte, including its ionic conductivity, electrochemical stability, and its ability to form a stable interface with the electrodes, are crucial for battery performance.

Sulfur-containing additives are known to play a role in the formation of a stable solid electrolyte interphase (SEI) on the anode surface of sodium-ion batteries. A robust SEI is essential for preventing the degradation of the electrolyte and ensuring long-term cycling stability. The sulfonate group in this compound could potentially participate in the formation of a favorable SEI layer.

Furthermore, the amphiphilic character of this compound could improve the wetting of the electrode materials by the electrolyte, which is crucial for efficient ion transfer across the electrode-electrolyte interface. Improved wetting can lead to lower interfacial resistance and better rate capability. Research on other sulfonate-based surfactants, such as sodium dodecyl benzene sulfonate (SDBS), has shown that they can enhance the performance of other types of batteries, suggesting that similar benefits could be realized in SIBs with the appropriate formulation.

The ionic conductivity of an electrolyte is a key performance metric. The table below presents the molar conductivity of various aqueous solutions, which is a fundamental property for any potential electrolyte component. While data for this compound is not explicitly listed, the values for similar salts provide a general reference for the expected conductivity of such solutions.

| Electrolyte | Concentration (mol/L) | Molar Conductivity (S·cm²/mol) |

| NaCl | 0.1 | 106.7 |

| Na₂SO₄ | 0.05 | 213.6 |

| NaHCO₃ | 0.1 | 83.0 |

Further research is required to fully evaluate the impact of this compound as an electrolyte additive on the electrochemical performance, including cycling stability, coulombic efficiency, and rate performance of sodium-ion batteries.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular structure of sodium ethylbenzenesulphonate, providing detailed information on its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of sodium 4-ethylbenzenesulphonate, the proton signals would be expected in specific regions. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. For sodium 4-ethylbenzenesulphonate, distinct signals would be observed for the two carbons of the ethyl group and the four unique carbons of the para-substituted benzene ring. The carbon atom attached to the sulfonate group would be significantly deshielded and appear at a higher chemical shift.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. COSY spectra would show correlations between the coupled protons of the ethyl group and adjacent aromatic protons. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted NMR Data for Sodium 4-ethylbenzenesulphonate:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH₃ | ~1.2 | ~15 |

| CH₂ | ~2.6 | ~28 |

| Aromatic CH (ortho to ethyl) | ~7.2 | ~126 |

| Aromatic CH (ortho to sulfonate) | ~7.7 | ~128 |

| Aromatic C (ipso-ethyl) | - | ~145 |

| Aromatic C (ipso-sulfonate) | - | ~148 |

Note: Predicted values are based on established NMR principles and data from structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the sulfonate group (SO₃⁻). Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The S-O stretching vibration is expected around 800-700 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The characteristic out-of-plane bending vibrations for a para-substituted benzene ring are typically found in the 850-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. The symmetric stretching of the sulfonate group often gives a strong Raman signal. The aromatic ring vibrations also produce characteristic Raman bands. The PubChem database indicates the availability of FT-Raman spectral data for sodium 4-ethylbenzenesulfonate (B229782), which can be a valuable reference. acs.org

Characteristic Vibrational Frequencies for Sodium 4-ethylbenzenesulphonate:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1260 - 1150 |

| Symmetric S=O Stretch | 1070 - 1030 | |

| S-O Stretch | 800 - 700 | |

| Aromatic Ring | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-plane Bend (para) | 850 - 800 | |

| Ethyl Group | C-H Stretch | 2980 - 2850 |

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): For a salt like this compound, ESI is a suitable soft ionization technique. In negative ion mode, the deprotonated molecule, [M-Na]⁻, corresponding to the ethylbenzenesulphonate anion, would be readily observed. In positive ion mode, adducts with sodium, such as [M+Na]⁺, might be detected.

Fragmentation Pattern: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the ethylbenzenesulphonate anion would likely undergo characteristic fragmentation. A common fragmentation pathway for aromatic sulfonates is the loss of SO₂ (64 Da) or SO₃ (80 Da). brjac.com.br The fragmentation of the ethyl group, leading to the loss of an ethyl radical (29 Da), is also a plausible pathway. Analysis of these fragment ions provides confirmatory evidence for the structure. For instance, the fragmentation of aromatic sulfonate esters in negative ion mode often involves the loss of the alkyl group followed by the loss of SO₂. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of this compound from complex mixtures prior to its detection and characterization by the mass spectrometer. This is particularly useful for purity assessment and the identification of related impurities.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile compounds like this compound.

Method Development: A reversed-phase HPLC method would be the most common approach. A C18 or C8 stationary phase would be suitable for retaining the relatively nonpolar ethylbenzene (B125841) moiety. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase can be adjusted to ensure the sulfonate group remains ionized for good peak shape. Detection is commonly performed using a UV detector, as the benzene ring possesses a chromophore that absorbs UV light, typically around 220-260 nm.

Validation: A validated HPLC method for this compound would demonstrate linearity, accuracy, precision, specificity, and robustness. Calibration curves would be generated using standards of known concentration to establish a linear relationship between concentration and detector response. Accuracy would be assessed by recovery studies in a relevant matrix. Precision would be determined by analyzing replicate samples.

Example HPLC Parameters for Aromatic Sulfonates:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile : 0.1 M Sodium Perchlorate (aq) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 20 µL |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the sodium salt of ethylbenzenesulphonate by Gas Chromatography (GC) is not feasible due to its non-volatile nature. However, GC can be employed after converting the analyte into a more volatile derivative.

Derivatization: A common approach is to convert the sulfonic acid (after acidification of the salt) into a more volatile ester, for example, a methyl or ethyl ester. Silylation is another effective derivatization technique where the polar sulfonate group is reacted with a silylating agent (e.g., BSTFA) to form a nonpolar and thermally stable trimethylsilyl (B98337) (TMS) ester. brjac.com.brnih.gov

GC-MS Analysis: The resulting volatile derivative can then be separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC method would involve optimizing parameters such as the column type (a nonpolar or medium-polarity column would be suitable), temperature program, and injector settings. The mass spectrometer would provide both quantitative data and mass spectra for confirmation of the derivative's identity. This approach is particularly useful for trace-level analysis and for the identification of related volatile impurities.

Ion Chromatography for Sulphonate Anion Analysis

Ion chromatography (IC) is a highly effective analytical technique for the separation and quantification of ionic species, including the ethylbenzenesulphonate anion, in aqueous solutions. diduco.comijeast.comsgs-institut-fresenius.de The fundamental principle of IC is based on ion exchange, where sample ions dynamically and reversibly bind to oppositely charged functional groups on a stationary phase packed within a column. diduco.com For the analysis of sulphonate anions, an anion exchange column with positively charged stationary phase groups is employed. diduco.com

The analytical process involves injecting a liquid sample into a stream of a liquid eluent (mobile phase), which then passes through the chromatographic column. usgs.gov The anions are separated based on their relative affinities for the stationary phase. usgs.gov A common eluent system for anion analysis consists of a carbonate-bicarbonate buffer. diduco.comusgs.gov Following separation, the anions pass through a suppressor, which reduces the background conductivity of the eluent and converts the sample anions into their more conductive acid forms. usgs.gov Detection is typically achieved using a conductivity detector, which measures the electrical conductivity of the solution as the separated ions elute from the column. sgs-institut-fresenius.deusgs.gov The retention time identifies the specific anion, while the peak area allows for its quantification. usgs.govalsenvironmental.co.uk

Research has demonstrated the successful separation and determination of a wide range of sulphonic acids and alkylsulphates using IC with suppressed conductivity detection. nih.gov Gradient elution, where the mobile phase composition is changed during the run, can be optimized to achieve separation of complex mixtures of these analytes. nih.govresearchgate.net The method is sensitive, with detection limits for various sulphonates reported to be in the micromolar range. nih.govresearchgate.net Potential interferences from common inorganic anions like chloride, nitrate, and sulphate can be managed through methodological adjustments or sample preparation steps such as Solid Phase Extraction (SPE). nih.gov

Table 1: Typical Parameters for Sulphonate Analysis by Ion Chromatography

| Parameter | Description | Typical Value/Type | Source(s) |

| Technique | Separation and detection method | Ion Exchange Chromatography with suppressed conductivity detection | usgs.govnih.gov |

| Stationary Phase | Type of column used for separation | Strongly basic anion exchanger | usgs.gov |

| Mobile Phase (Eluent) | Solution used to carry the sample through the column | Sodium Carbonate / Sodium Bicarbonate or Sodium Hydroxide | diduco.comusgs.gov |

| Detection | Method for quantifying the separated anions | Conductivity Detector | sgs-institut-fresenius.deusgs.gov |

| Suppressor | Device to reduce background eluent conductivity | Micromembrane Suppressor | usgs.gov |

| Detection Limits | Lowest concentration that can be reliably detected | 0.06–0.16 µM for various sulphonic acids | nih.govresearchgate.net |

Surface-Sensitive and Electroanalytical Techniques

Atomic Force Microscopy (AFM) for Surface Adsorption Studies

Atomic Force Microscopy (AFM) is a powerful surface-sensitive technique for characterizing the adsorption of surfactants like this compound at solid-liquid interfaces. researchgate.netoup.com It provides nanoscale insights into the structure, packing, and thickness of adsorbed surfactant films. acs.org In a typical AFM experiment for studying adsorbed layers, a "soft-imaging" or tapping mode is used, which utilizes the repulsive electrostatic and steric forces between the AFM probe and the sample to gently map the delicate surface layer without disrupting it. researchgate.netoup.com

Studies have shown that the nature of the adsorbed film is dependent on the surfactant concentration. acs.org Below the critical micelle concentration (CMC), surfactants may form patches on the surface, with the coverage increasing as the concentration approaches the CMC. acs.org Above the CMC, a more complete film is typically observed. acs.org For some surfactants, this film thickness has been measured to be approximately 3.5 nm on various surfaces, indicating the formation of a structured layer. acs.org In-situ AFM measurements can also provide real-time insights into the adsorption and inhibition mechanisms of anionic surfactants on various substrates, such as stainless steel. mdpi.com

Table 2: AFM Findings on Anionic Surfactant Adsorption at Solid-Liquid Interfaces

| Parameter | Finding | Substrate(s) | Source(s) |

| Adsorbed Structure | Formation of patches, aggregates, and monolayers. | Graphite, Silica (B1680970), Stainless Steel | researchgate.netacs.orgmdpi.com |

| Concentration Effect | Below CMC, adsorbed surfactant forms patches; near and above CMC, full coverage is achieved. | Highly Oriented Pyrolytic Graphite (HOPG), Silica | acs.org |